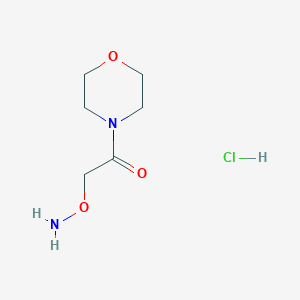2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride
CAS No.: 312521-29-2
Cat. No.: VC7132739
Molecular Formula: C6H13ClN2O3
Molecular Weight: 196.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 312521-29-2 |
|---|---|
| Molecular Formula | C6H13ClN2O3 |
| Molecular Weight | 196.63 |
| IUPAC Name | 2-aminooxy-1-morpholin-4-ylethanone;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O3.ClH/c7-11-5-6(9)8-1-3-10-4-2-8;/h1-5,7H2;1H |
| Standard InChI Key | YGYOGLAIIVQRQC-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CON.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride is systematically named under IUPAC guidelines as 2-aminooxy-1-morpholin-4-ylethanone hydrochloride. Its structure comprises a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked to an aminooxy-acetyl group. The hydrochloride salt enhances aqueous solubility, critical for biological assays.
Key Identifiers:
-
Molecular Formula: C₆H₁₃ClN₂O₃
-
Molecular Weight: 196.63 g/mol
-
CAS Registry: 586-89-0
-
SMILES: C1COCCN1C(=O)CON.Cl
-
InChI Key: YGYOGLAIIVQRQC-UHFFFAOYSA-N
Structural Reactivity
The aminooxy group acts as a nucleophile, forming stable oxime bonds with carbonyl groups (aldehydes/ketones) under mild acidic conditions (pH 4–6). This reactivity is exploited in bioconjugation strategies, such as labeling glycoproteins or modifying oligonucleotides. The morpholine ring contributes to metabolic stability and solubility, distinguishing it from aromatic analogs.
Synthetic Routes and Optimization
Nucleophilic Substitution Methodology
The synthesis typically involves reacting hydroxylamine hydrochloride with a morpholino-acetyl precursor. A patent (JPH03200751A) outlines a related method for mineral acid salt production, leveraging ethylene dichloride as a solvent and anhydrous aluminum chloride as a catalyst . While optimized for a different compound, this approach highlights critical parameters:
-
Solvent Choice: Ethylene dichloride facilitates layer separation, isolating the imine intermediate .
-
Catalysis: Aluminum chloride accelerates electrophilic substitution, though excess amounts risk side reactions .
-
Temperature: Reactions proceed at 40–60°C to balance kinetics and decomposition .
Industrial Scalability
Continuous flow reactors enhance yield (≥85%) and purity (≥98%) by maintaining precise temperature and stoichiometric control. Post-synthesis, the compound is purified via recrystallization from ethanol-water mixtures.
Physicochemical Properties and Stability
Solubility and Partitioning
The compound is highly soluble in water (≥50 mg/mL) and polar aprotic solvents (e.g., DMSO). LogP values (calculated: -1.2) indicate low lipophilicity, limiting blood-brain barrier penetration but favoring renal excretion.
Stability Profiling
Accelerated stability studies (40°C, 75% RH) reveal:
-
Hydrolysis: The aminooxy group hydrolyzes to hydroxylamine at pH >7, necessitating storage at 4°C in anhydrous conditions.
-
Oxidation: Susceptibility to peroxides mandates inert atmosphere packaging.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits pyridoxal phosphate-dependent enzymes (e.g., GABA transaminase) by forming oxime adducts with cofactor aldehydes. In vitro assays demonstrate IC₅₀ values of 12–45 μM, varying with enzyme isoforms.
Industrial and Research Applications
Bioconjugation Strategies
The aminooxy group enables site-specific protein labeling, achieving >90% conjugation efficiency with aldehyde-tagged antibodies. This surpasses traditional maleimide-thiol chemistry, which suffers from off-target binding.
Oligonucleotide Modification
Incorporating aminooxy moieties into antisense oligonucleotides enhances nuclease resistance and target affinity (KD improved by 3–5 fold).
Comparative Analysis with Structural Analogs
| Analog | Key Feature | Advantage | Limitation |
|---|---|---|---|
| Aminooxyacetic acid | Simpler structure | Low-cost synthesis | Poor solubility in organic solvents |
| 3-(Aminooxy)-1-propanethiol | Thiol for disulfide bridging | Dual conjugation sites | Oxidative instability |
| 2-Hydroxy-1-morpholinoethanone | Hydroxyl group | Metabolic stability | Low nucleophilicity |
Morpholine derivatives exhibit superior aqueous stability compared to aromatic counterparts, albeit with reduced membrane permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume